molecular formula C24H21ClN2O4 B11545120 3-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

3-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

Cat. No.: B11545120
M. Wt: 436.9 g/mol
InChI Key: XHGXVHRIQCJTSA-VULFUBBASA-N
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Description

3-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including phenyl, chlorobenzoate, and dimethylphenoxy groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenoxyacetamide Intermediate: This step involves the reaction of 3,4-dimethylphenol with chloroacetic acid to form 3,4-dimethylphenoxyacetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with an amine to form the phenoxyacetamide intermediate.

    Imination Reaction: The phenoxyacetamide intermediate undergoes an imination reaction with an appropriate aldehyde or ketone to form the imino derivative.

    Coupling with 2-Chlorobenzoic Acid: The imino derivative is then coupled with 2-chlorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The phenyl and dimethylphenoxy groups can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzoate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

3-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their function. For example, the imino group may interact with nucleophilic sites on proteins, while the chlorobenzoate group may facilitate binding to hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

    2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol: Shares the imino and dimethylphenyl groups but lacks the chlorobenzoate moiety.

    4-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 4-chlorobenzoate: Similar structure with an additional methoxy group.

Uniqueness

3-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the imino and chlorobenzoate groups allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H21ClN2O4

Molecular Weight

436.9 g/mol

IUPAC Name

[3-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C24H21ClN2O4/c1-16-10-11-19(12-17(16)2)30-15-23(28)27-26-14-18-6-5-7-20(13-18)31-24(29)21-8-3-4-9-22(21)25/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

XHGXVHRIQCJTSA-VULFUBBASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl)C

Origin of Product

United States

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